molecular formula C13H17N3O4S2 B2914838 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865160-42-5

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2914838
CAS No.: 865160-42-5
M. Wt: 343.42
InChI Key: BLQHICSKUMLWRL-SQFISAMPSA-N
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Description

This compound belongs to the benzothiazole class, characterized by a sulfamoyl group at position 6 and a 2-methoxyethyl substituent on the nitrogen at position 3 of the benzothiazole ring. The Z-configuration of the imine moiety and the propanamide side chain contribute to its unique physicochemical properties, including solubility and receptor-binding affinity.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-3-12(17)15-13-16(6-7-20-2)10-5-4-9(22(14,18)19)8-11(10)21-13/h4-5,8H,3,6-7H2,1-2H3,(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQHICSKUMLWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a unique structure characterized by a benzo[d]thiazole core substituted with a sulfamoyl group and a methoxyethyl chain. The IUPAC name highlights its complex arrangement, which contributes to its biological properties.

Molecular Formula

  • C : 15
  • H : 18
  • N : 2
  • O : 3
  • S : 1

Physical Properties

  • Purity : Typically around 95%
  • Form : Solid

Research indicates that compounds similar to (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains, suggesting potential as antimicrobial agents.
  • Antitumor Activity : Preliminary studies indicate cytotoxic effects against tumor cells, which may be attributed to the inhibition of specific cellular pathways involved in cancer progression.
  • Enzyme Inhibition : Some derivatives have been noted for their ability to inhibit enzymes such as urease and certain kinases, which are crucial in various metabolic processes.

Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antitumor Studies : In vitro assays demonstrated that certain benzo[d]thiazole derivatives possess significant cytotoxicity against human cancer cell lines. For instance, derivatives showed selective toxicity towards tumor cells while sparing normal cells, indicating a potential therapeutic window .
  • Antimicrobial Activity : Research highlighted that some benzo[d]thiazole compounds exhibit strong antibacterial properties against pathogens like Helicobacter pylori. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Enzyme Inhibition : Studies on urease inhibition have shown that specific structural modifications enhance potency against urease, which is implicated in various diseases including kidney stones and gastric disorders .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways. The study concluded that further investigation could lead to the development of novel anticancer therapies based on this scaffold.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of the compound against Helicobacter pylori. The findings revealed that it exhibited comparable activity to standard antibiotics, suggesting its potential as an alternative treatment for infections resistant to conventional therapies.

Data Summary Table

Biological ActivityMechanismReference
AntitumorInduction of apoptosis
AntimicrobialDisruption of cell wall synthesis
Enzyme InhibitionInhibition of urease

Comparison with Similar Compounds

Core Structural Modifications

The following table highlights key structural and molecular differences between the target compound and its closest analogs:

Compound Name Substituents (Position 3) Substituents (Position 6) Molecular Formula Molecular Weight Key Spectral Data (¹H NMR, δ ppm)
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide (Target) 2-Methoxyethyl Sulfamoyl (SO₂NH₂) C₁₄H₁₈N₃O₄S₂ (estimated) ~388.44 (calc.) Not explicitly reported in evidence
(Z)-3-(phenylsulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide Propyl Sulfamoyl (SO₂NH₂) C₁₉H₂₁N₃O₅S₃ 467.6 SMILES: CCCn1c(=NC(=O)CCS(=O)(=O)c2ccccc2)sc2cc(S(N)(=O)=O)ccc21
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide Allyl Methylsulfonyl (SO₂CH₃) C₂₀H₂₁N₂O₃S₃ ~449.6 (calc.) Data unavailable (PubChem entry incomplete)

Key Observations :

  • Position 6 Modifications: The sulfamoyl group (SO₂NH₂) in the target and one analog contrasts with methylsulfonyl (SO₂CH₃) in another, affecting electron-withdrawing properties and hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

  • Solubility : The 2-methoxyethyl group in the target compound may confer better solubility in polar solvents compared to the phenylsulfonyl or allyl groups in analogs .
  • Bioactivity: While the target compound’s activity is unspecified, analogs like the STING agonist in exhibit immunomodulatory effects via interferon signaling, suggesting a possible shared mechanism .
  • Stability : The Z-configuration of the imine moiety in the target compound likely enhances stability compared to E-isomers, as observed in triazole-based analogs in .

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